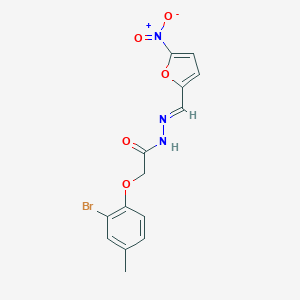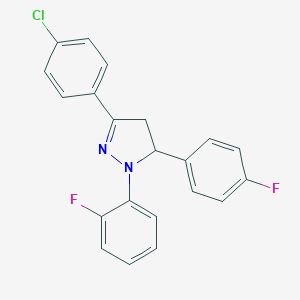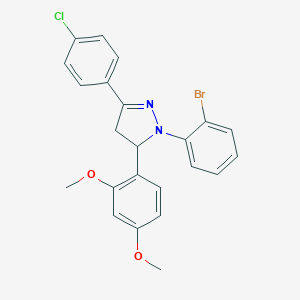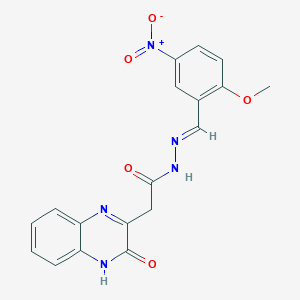![molecular formula C24H21N7 B391311 N2,N4-DIPHENYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B391311.png)
N2,N4-DIPHENYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a triazine core with diphenyl and hydrazino substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles such as O-, N-, and S-centered nucleophiles . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the existing substituents on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine-substituted triazines.
Scientific Research Applications
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The triazine core can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the hydrazino and diphenyl substituents can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the hydrazino and allylidene substituents.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have various substituents on the triazine ring, offering different chemical and biological properties.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
Uniqueness
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both hydrazino and allylidene groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H21N7 |
|---|---|
Molecular Weight |
407.5g/mol |
IUPAC Name |
4-N,6-N-diphenyl-2-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21N7/c1-4-11-19(12-5-1)13-10-18-25-31-24-29-22(26-20-14-6-2-7-15-20)28-23(30-24)27-21-16-8-3-9-17-21/h1-18H,(H3,26,27,28,29,30,31)/b13-10+,25-18+ |
InChI Key |
MGBGHOVQTPJKHD-JOUPJCCWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B391230.png)
![4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B391232.png)

![2-Fluorobenzaldehyde [4-(benzylamino)-6-(tert-butylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391237.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B391240.png)
![2,4-Dichlorobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391241.png)

![3,4-Dimethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391243.png)
![2,4-Dichlorobenzaldehyde [6-(3-toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone](/img/structure/B391245.png)
![2-({[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391248.png)

![4-Bromobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391251.png)
![2-Bromo-6-[({4'-[(3-bromo-2-hydroxy-5-methylbenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-4-methylphenol](/img/structure/B391252.png)
